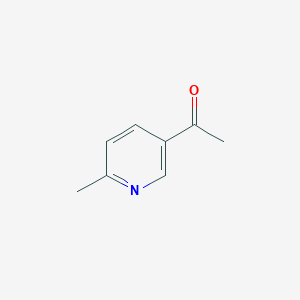

5-Acetyl-2-methylpyridine

説明

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, exhibits unique electronic properties that make it a versatile scaffold for constructing a wide array of functionalized molecules. The reactivity of the pyridine ring can be finely tuned by the presence of various substituents.

5-Acetyl-2-methylpyridine is a prime example of a disubstituted pyridine where the methyl and acetyl groups influence the ring's reactivity and provide handles for further chemical transformations. For instance, the acetyl group can undergo reactions typical of ketones, while the methyl group can be a site for oxidation or other modifications. This dual functionality makes it a valuable precursor in multi-step synthetic pathways. Its role as a ligand in cross-coupling reactions, such as the Suzuki coupling, highlights its importance in forming carbon-carbon bonds, a cornerstone of modern organic synthesis. chemicalbook.com

Historical Perspectives on Pyridine Acetylation and Methylation Studies

The study of pyridine and its functionalization has a long history, dating back to its initial isolation from coal tar in the 19th century. chemicalbook.com Early research focused on understanding the fundamental reactivity of the pyridine ring. The introduction of alkyl (methylation) and acyl (acetylation) groups onto the pyridine nucleus has been a subject of extensive investigation.

Historically, the direct acetylation and methylation of the pyridine ring presented challenges due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. Early methods often resulted in low yields and a mixture of isomers. Consequently, chemists developed indirect routes to access specific substituted pyridines. The development of organometallic reagents and more sophisticated catalytic systems has significantly advanced the ability to selectively introduce functional groups like methyl and acetyl moieties onto the pyridine core.

The synthesis of specifically substituted pyridines like this compound often involves multi-step sequences starting from more readily available pyridine precursors. For example, a common strategy involves the functionalization of a pre-existing substituted pyridine. One documented synthesis of this compound starts from 5-methylpyridine-2-carbonitrile (B167798), which is then reacted with a methylmagnesium bromide Grignard reagent, followed by hydrolysis to yield the final product. rsc.org Another approach involves the acetylation of 2-picoline (2-methylpyridine) derivatives. chemicalbook.com These historical developments in synthetic methodology have been crucial for making compounds like this compound accessible for further research and application.

Detailed Research Findings

The chemical properties and reactivity of this compound have been explored in various studies. It can be oxidized to form pyridine-2,5-dicarboxylic acid using an oxidizing agent like potassium permanganate (B83412). chemicalbook.comchemicalbook.in It can also be reduced to yield 2-methyl-5-ethylpyridine. These transformations underscore its utility as a versatile chemical intermediate.

In the realm of medicinal chemistry, this compound is a key intermediate in the synthesis of the pharmaceutical agent Etoricoxib, which is used for treating osteoarthritis and acute gouty arthritis. lookchem.comjubilantingrevia.com This highlights the compound's significance in the development of therapeutic agents. Furthermore, derivatives of this compound have demonstrated antimicrobial properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| IUPAC Name | 1-(6-methylpyridin-3-yl)ethan-1-one | |

| CAS Number | 36357-38-7 | chemicalbook.com |

| Boiling Point | 1162–1189°C (estimated) | |

| logP (octanol-water partition coefficient) | 1.593 | |

| Molar Volume | 111.37 ml/mol | |

| Appearance | White powder or light yellow oil | lookchem.comrsc.org |

| Solubility | Partly miscible with water | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYOKQFLBSILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067970 | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36357-38-7 | |

| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Acetyl 2 Methylpyridine

Established Synthetic Pathways for 5-Acetyl-2-methylpyridine

Synthesis from Coal Tar Derivatives

Historically, 2-methylpyridine (B31789) (2-picoline) has been isolated from coal tar. wikipedia.org This raw material serves as a foundational precursor for the synthesis of this compound. The production of 2-methylpyridine itself can be accomplished through several industrial processes, including the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, or the reaction of acetone (B3395972) and acrylonitrile. wikipedia.org Once 2-picoline is obtained, it can be further functionalized to introduce the acetyl group at the 5-position. chemicalbook.com

Acylation of 2-Picolyl Lithium

A prominent method for the synthesis of this compound involves the lithiation of a picoline derivative followed by acylation. Specifically, the process starts with the deprotonation of the methyl group of 2-picoline using a strong base like butyllithium (B86547) (BuLi) to form 2-picolyl lithium. wikipedia.org This organolithium reagent is then reacted with an acetylating agent, such as acetic anhydride, to introduce the acetyl group. chemicalbook.com

Another well-documented approach involves the reaction of 5-methylpyridine-2-carbonitrile (B167798) with a Grignard reagent, methylmagnesium bromide (MeMgBr). rsc.org This reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile group, forming an imine intermediate which is subsequently hydrolyzed to yield the final acetylated product. A detailed procedure for this synthesis is outlined below:

Reaction Scheme:

Step 1: Reagent Addition: Methylmagnesium bromide is added dropwise to a solution of 5-methylpyridine-2-carbonitrile in a dry solvent like tetrahydrofuran (B95107) (THF) at a controlled low temperature (e.g., -20°C). rsc.org

Step 2: Reaction Maintenance: The reaction mixture is maintained at a low temperature for a period of 1 to 3 hours.

Step 3: Hydrolysis and Purification: The reaction is quenched, and the product is extracted and purified, often using column chromatography.

This method has been reported to achieve a yield of approximately 79%. rsc.org

Advanced and Novel Synthetic Approaches

Chemo- and Regioselective Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on chemo- and regioselectivity to maximize the yield of the desired product while minimizing byproducts. For the synthesis of this compound, this involves directing the acetylation specifically to the 5-position of the 2-methylpyridine ring.

Strategies to achieve this include:

Catalytic Acetylation: The use of Lewis acids, such as zinc chloride (ZnCl₂), can help direct the acetylation to the desired position.

Tandem Heteroannulation: Advanced strategies like tandem [3+2] heteroannulation can be employed for the synthesis of complex carbazoles, demonstrating the potential for highly selective bond-forming processes that could be adapted for pyridine (B92270) derivatives. researchgate.net

Transition Metal-Catalyzed Cycloadditions: Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes and nitriles offers a powerful, atom-efficient method for creating substituted benzene (B151609) and pyridine derivatives with high regioselectivity. organic-chemistry.orgresearchgate.net

The table below summarizes key aspects of regioselective synthesis strategies.

Interactive Data Table: Regioselective Synthesis Strategies| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Acetylation | Employs Lewis acids (e.g., ZnCl₂) to direct functionalization. | Improved regioselectivity, potentially milder reaction conditions. |

| Tandem Heteroannulation | Sequential bond-forming reactions in a one-pot process. researchgate.net | High efficiency, reduced workup steps. |

| Metal-Catalyzed Cycloaddition | Atom-efficient cyclization of simple precursors. organic-chemistry.orgresearchgate.net | High yields, excellent control over substituent placement. |

Continuous Flow Synthesis Techniques for Pyridine Derivatives

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. numberanalytics.commdpi.com These techniques are increasingly being applied to the synthesis of pyridine derivatives.

For instance, continuous flow reactors can enhance the safety and yield of Grignard reactions by minimizing thermal gradients. Microwave flow reactors have been developed for the one-step synthesis of pyridines through multicomponent reactions like the Bohlmann–Rahtz synthesis, achieving high yields of single regioisomers. mdpi.com Furthermore, a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide has been successfully employed for the N-oxidation of pyridine derivatives, demonstrating high efficiency and the potential for large-scale production. organic-chemistry.orgthieme-connect.com This process can operate for extended periods while maintaining catalyst activity. organic-chemistry.orgthieme-connect.com

The following table outlines the benefits and challenges of continuous flow synthesis.

Interactive Data Table: Continuous Flow Synthesis of Pyridine Derivatives| Aspect | Description |

|---|---|

| Advantages | Improved heat and mass transfer, reduced reaction times, enhanced safety, easier scalability. numberanalytics.commdpi.com |

| Challenges | Initial setup cost, potential for reactor clogging. mdpi.com |

| Example Application | N-oxidation of pyridine derivatives using a packed-bed microreactor with a TS-1/H₂O₂ system, achieving yields up to 99%. thieme-connect.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves several considerations:

Use of Greener Solvents: Employing environmentally benign solvents like water or ethanol (B145695) in reaction media. Aqueous ethanol has been used as a green solvent for the synthesis of imidazo[1,2-a]pyridines. researchgate.net

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for, often metallic, catalysts. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are a prime example of atom-economical processes. acs.org

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

Use of Renewable Feedstocks: While traditionally derived from coal tar, research into synthesizing pyridine derivatives from more sustainable sources is an ongoing area of interest.

Chemical Transformations and Reactivity of 5 Acetyl 2 Methylpyridine

Oxidative Transformations of 5-Acetyl-2-methylpyridine

Preparation of Pyridine-2,5-dicarboxylic Acid

A significant oxidative transformation of this compound is its conversion to pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. This reaction involves the oxidation of both the acetyl group and the methyl group attached to the pyridine (B92270) ring. A common and effective method for this transformation is the use of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). chemicalbook.com The reaction proceeds by oxidizing the methyl group at the 2-position and the acetyl group at the 5-position to carboxylic acid functionalities.

This oxidation is a critical step in the synthesis of various compounds where the pyridine-2,5-dicarboxylic acid scaffold is required. The resulting diacid is a valuable building block in coordination chemistry and the synthesis of pharmaceuticals.

Reactions Involving the Acetyl Moiety

The acetyl group is a key site of reactivity in this compound, participating in a range of reactions to form various derivatives and complex structures.

Acylation Reactions and Derivative Formation

The acetyl group itself can be a precursor to other functional groups. For instance, the methyl of the acetyl group can be functionalized. A notable example, seen in a closely related derivative, is the bromination of a 2-methylthio substituted pyridine at the acetyl group to yield a 5-bromoacetyl derivative. researchgate.net This transformation introduces a reactive handle for further nucleophilic substitution reactions.

Another significant reaction involving the acetyl group is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.org When applied to acetylpyridines, it can be used to synthesize (pyridinyl)acetamides and their derivatives, which are valuable intermediates in medicinal chemistry. researchgate.netgoogle.com The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org

| Reaction | Reagents | Product Type |

| Bromination | Bromine | α-Bromoacetyl derivative |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide/Amide |

Condensation Reactions and Cyclization

The acetyl group of this compound readily undergoes condensation reactions with various electrophiles, particularly aldehydes, leading to the formation of more complex heterocyclic systems. A well-documented example is the cyclization reaction with salicylaldehyde (B1680747) and its derivatives. thieme-connect.com This reaction, often catalyzed by a base or acid, proceeds through an initial aldol-type condensation followed by an intramolecular cyclization to form tetracyclic epoxybenzooxocino[4,3-b]pyridine structures. researchgate.net The success and yield of this cyclization can be influenced by substituents on the pyridine ring and the reaction conditions. thieme-connect.comresearchgate.net

Computational studies on the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) have shown that protonation of the pyridine nitrogen increases the acidity of the methyl hydrogens of the acetyl group, facilitating enolization and subsequent condensation. google.com This highlights the cooperative effect of the different functional groups within the molecule. The acetyl group's ability to participate in such cyclizations makes it a key component in the synthesis of complex, biologically relevant scaffolds. vulcanchem.com

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. Current time information in Bangalore, IN. This allows it to react with various electrophiles.

Basicity and Salt Formation: Like pyridine, this compound is a weak base and readily reacts with acids to form pyridinium (B92312) salts. This protonation deactivates the ring towards electrophilic substitution. google.com

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide using peracids. Current time information in Bangalore, IN. This transformation can alter the reactivity of the ring, for example, by directing subsequent electrophilic substitutions to the 2- and 4-positions.

Alkylation: Reaction with alkyl halides leads to the formation of N-alkylpyridinium salts. Current time information in Bangalore, IN. This introduces a permanent positive charge on the ring, significantly increasing its susceptibility to nucleophilic attack. This activation strategy can be used to introduce other functional groups onto the pyridine ring. umich.edu

Other Functional Group Interconversions

Beyond the specific reactions of the acetyl group and the pyridine nitrogen, other functional group interconversions are possible with this compound.

A common transformation is the reduction of the acetyl group. Using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation, the ketone can be reduced to a secondary alcohol, 1-(6-methylpyridin-3-yl)ethanol. More vigorous reduction can lead to the complete removal of the carbonyl oxygen, yielding 5-ethyl-2-methylpyridine (B142974). This ethylpyridine derivative is itself an important chemical intermediate. beilstein-journals.org For instance, 5-ethyl-2-methylpyridine can be dehydrogenated in the vapor phase over a catalyst to produce 2-methyl-5-vinylpyridine, a valuable monomer. google.com

| Starting Material | Transformation | Reagents/Conditions | Product |

| This compound | Reduction of ketone | NaBH₄ or H₂/catalyst | 1-(6-methylpyridin-3-yl)ethanol |

| This compound | Complete reduction of ketone | e.g., Wolff-Kishner or Clemmensen reduction | 5-Ethyl-2-methylpyridine |

| 5-Ethyl-2-methylpyridine | Dehydrogenation | Vapor phase, catalyst, high temp. | 2-Methyl-5-vinylpyridine |

Derivatives of 5 Acetyl 2 Methylpyridine: Synthesis and Research

Synthesis of Substituted 5-Acetyl-2-methylpyridine Analogues

The modification of the this compound scaffold through the introduction of various functional groups has been a subject of extensive research. These substitutions can be strategically employed to alter the electronic properties and reactivity of the parent molecule, paving the way for novel applications.

Acetylated Derivatives of 2-Methylpyridine (B31789)

The synthesis of acetylated 2-methylpyridine derivatives can be achieved through several established chemical routes. One common method is the Friedel-Crafts acylation, where 2-methylpyridine reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst. google.com This reaction typically proceeds at elevated temperatures, for instance, between 50-100°C for 5-10 hours. google.com

Another significant approach involves the use of Grignard reagents. For example, 5-methylpyridine-2-carbonitrile (B167798) can be treated with methylmagnesium bromide in a dry solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-20°C to -10°C). rsc.org The subsequent hydrolysis of the intermediate imine yields the acetylated pyridine (B92270) derivative. This method offers a high-yield pathway to specific isomers. rsc.org

Deprotonation of 2-acetylpyridine (B122185) using a strong base like sodium hydride, followed by reaction with an alkyl or aryl halide, provides another route to substituted acetyl pyridine derivatives. scielo.br The use of a phase transfer catalyst such as 18-crown-6-ether can minimize the formation of side products. scielo.br

| Method | Starting Material | Reagents | Key Conditions | Product | Reference |

| Friedel-Crafts Acylation | 2-Methylpyridine | Acetylating agent (e.g., Acetyl chloride), Catalyst | 50-100°C, 5-10 hours | 2-Methyl-6-acetylpyridine | google.com |

| Grignard Reaction | 5-Methylpyridine-2-carbonitrile | Methylmagnesium bromide, THF | -20°C to -10°C, followed by hydrolysis | This compound | rsc.org |

| Deprotonation/Alkylation | 2-Acetylpyridine | Sodium hydride, Alkyl/Aryl halide, 18-crown-6-ether | Dry toluene | Substituted 2-acetylpyridine | scielo.br |

Halogenated Derivatives

The introduction of halogen atoms onto the this compound framework is a key transformation for further functionalization. For instance, 2-acetyl-5-bromopyridine (B154861) can be synthesized from 2-amino-5-bromopyridine (B118841) through a multi-step sequence. mdpi.com A general procedure for creating halogenated derivatives involves the reaction of a suitable pyridine precursor with a halogenating agent. google.com The reactivity of halogen atoms, particularly in the 4-position of the pyridine N-oxide, can be influenced by the presence of other substituents like a methyl group, which can reduce the lability of the halogen. rsc.org

A study on the synthesis of chalcone (B49325) derivatives utilized 2-acetyl-5-bromopyridine as a starting material, which was obtained from 5-bromopyridine-2-carbonitrile and methylmagnesium bromide. rsc.org

| Derivative | Synthetic Precursor | Key Reagents | Reference |

| 2-Acetyl-5-bromopyridine | 5-Bromopyridine-2-carbonitrile | Methylmagnesium bromide | rsc.org |

| Halogenated Pyridine N-Oxides | Corresponding nitro-compound | Acetyl chloride | rsc.org |

Cyano and Amino Derivatives

The synthesis of cyano and amino derivatives of this compound provides access to versatile building blocks for more complex heterocyclic systems. 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione can be prepared by reacting ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine. researchgate.net This derivative serves as a precursor for various alkylated and brominated analogues. researchgate.net

Amino derivatives can be obtained through the catalytic hydrogenation of nitro or cyano groups. For example, catalytic hydrogenation of 5-cyano-2-methylpyridine using Raney nickel, followed by treatment with acetic anhydride, yields the corresponding amide derivative. nih.gov Similarly, the reduction of a nitro group to an amino group is a common strategy. nih.gov The reaction of 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones with chloroacetonitrile (B46850) leads to the formation of S-substituted thiopyridines, which can then undergo intramolecular cyclization to yield 3-amino-thieno[2,3-b]pyridines. nih.govingentaconnect.com

| Derivative Type | Synthetic Approach | Starting Material Example | Key Reagents/Conditions | Resulting Derivative Example | Reference |

| Cyano | Reaction of ethoxymethyleneacetylacetone with cyanothioacetamide | Ethoxymethyleneacetylacetone | Cyanothioacetamide, N-methylmorpholine | 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione | researchgate.net |

| Amino | Catalytic hydrogenation of a cyano group | 5-Cyano-2-methylpyridine | Raney nickel, Acetic anhydride | 5-[(Acetylamino)methyl]-2-(acetoxymethyl)pyridine | nih.gov |

| Amino | Intramolecular cyclization of S-substituted thiopyridines | 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones | Chloroacetonitrile, followed by base | 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carbonitrile | nih.govingentaconnect.comiucr.org |

Synthetic Strategies for Complex Molecular Frameworks Incorporating the this compound Moiety

The this compound unit is a valuable synthon for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

Thieno[2,3-b]pyridine (B153569) Derivatives

A prominent strategy for synthesizing thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of appropriately substituted pyridine-2(1H)-thiones. nih.govingentaconnect.com Starting from 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones, reaction with various halo compounds such as 4-methylphenacyl bromide, chloro-N-arylacetamides, or chloroacetonitrile yields S-substituted thiopyridines. nih.govingentaconnect.com These intermediates, upon treatment with a base like sodium ethoxide, undergo intramolecular cyclization to form the corresponding 2-substituted 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridines. nih.govingentaconnect.comasianpubs.org

The reaction of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione with chloroacetonitrile in the presence of sodium in ethanol (B145695) also directly yields 5-acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. iucr.org These thieno[2,3-b]pyridine derivatives can serve as key intermediates for the synthesis of further fused heterocyclic systems like pyridothienopyrimidines and pyridothienotriazines. nih.govingentaconnect.com

| Starting Material | Reaction Sequence | Key Reagents | Product | Reference |

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones | 1. S-alkylation with halo compounds. 2. Intramolecular Thorpe-Ziegler cyclization. | 4-Methylphenacyl bromide, Chloro-N-arylacetamides, or Chloroacetonitrile; Sodium ethoxide | 2-Substituted 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridines | nih.govingentaconnect.com |

| 5-Acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridine-2(1H)-thione | Reaction with chloroacetonitrile | Chloroacetonitrile, Sodium, Ethanol | 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile | iucr.org |

Epoxybenzooxocino[4,3-b]pyridine Derivatives

The synthesis of complex epoxybenzooxocino[4,3-b]pyridine derivatives can be achieved through the acid-catalyzed cyclization of 3-acetyl-2-methylpyridines with salicylaldehyde (B1680747). colab.wsresearchid.codntb.gov.ua This reaction has been studied under both mild (room temperature or reflux in 2-propanol) and harsh (sealed glass ampoule) conditions. colab.wsresearchid.codntb.gov.ua

The success of this cyclization is significantly influenced by the nature and position of substituents on the pyridine ring. colab.wsresearchid.codntb.gov.ua Electron-donating groups on the 3-acetyl-2-methylpyridine scaffold have been found to facilitate the formation of the epoxybenzooxocino[4,3-b]pyridine framework. colab.wsresearchid.codntb.gov.ua Conversely, the presence of electron-withdrawing groups, such as a nitro group at the 5-position, can hinder the reaction under normal conditions, though the product can be obtained under more forceful conditions. colab.wsresearchid.codntb.gov.ua Steric hindrance from bulky substituents at the 4-position of the pyridine ring can prevent the cyclization from occurring. colab.wsresearchid.codntb.gov.ua These derivatives are considered structural analogues of natural products like integrastatins. researchgate.net

| Reactants | Reaction Type | Key Conditions | Product | Factors Influencing Reaction | Reference |

| 3-Acetyl-2-methylpyridines and Salicylaldehyde | Acid-catalyzed cyclization | Mild (reflux in 2-propanol) or harsh (sealed ampoule) | Epoxybenzooxocino[4,3-b]pyridine derivatives | Substituent effects (electronic and steric) on the pyridine ring | colab.wsresearchid.codntb.gov.ua |

Benzimidazole-Substituted Pyridine Derivatives

The fusion of pyridine and benzimidazole (B57391) rings has yielded derivatives with significant scientific interest due to their diverse biological activities. Research has focused on the synthesis and evaluation of these compounds, particularly exploring their potential as therapeutic agents. The synthetic strategies often involve multi-step reactions, starting from functionalized pyridine precursors.

A key intermediate in the synthesis of certain benzimidazole-substituted pyridines is 5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridine-2(1H)-thione. This compound can be synthesized and subsequently reacted with 2-chloromethyl-1H-benzimidazole. iucr.orgbiointerfaceresearch.commdpi.com The reaction, typically carried out in ethanol with sodium acetate (B1210297), results in the formation of 5-Acetyl-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile. iucr.orgbiointerfaceresearch.commdpi.com This synthetic approach highlights a versatile method for linking the pyridine and benzimidazole moieties through a sulfanylmethyl bridge.

Another synthetic approach involves the condensation of 1-(1H-benzo[d]imidazol-2-yl)ethanone with various reagents. For instance, its condensation with aromatic aldehydes produces chalcone intermediates, which can then be reacted with malononitrile (B47326) and ammonium (B1175870) acetate to yield benzimidazole-embedded pyridine derivatives. biointerfaceresearch.com

Research into benzimidazole-substituted pyridine derivatives has unveiled their potential in several areas of medicinal chemistry, most notably in anticancer and antimicrobial applications.

Anticancer Activity:

Several studies have demonstrated the potent anti-cancer effects of these derivatives. For example, the benzimidazole-2-substituted pyridine propenone derivative designated as A-6 has shown significant activity against ovarian cancer both in laboratory cell cultures (in vitro) and in animal models (in vivo). tandfonline.com This compound was found to inhibit the proliferation, invasion, and migration of SKOV3 ovarian cancer cells and induce apoptosis (programmed cell death). tandfonline.com In a xenograft mouse model using SKOV3 cells, A-6 demonstrated potent tumor growth inhibition. tandfonline.com

Further research has indicated that 2-substituted benzimidazole derivatives exhibit anticancer activity against a range of human cancer cell lines, including hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), with IC50 values often below 10 mg/mL. chemrxiv.orgresearchgate.netresearchgate.net The position of substitution on the benzimidazole ring appears to be crucial for activity. chemrxiv.orgresearchgate.net

Table 1: Anticancer Activity of Benzimidazole-Substituted Pyridine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| A-6 (benzimidazole-2-substituted pyridine propenone derivative) | SKOV3 (Ovarian Cancer) | Potent inhibition of proliferation, invasion, and migration; induces apoptosis. | tandfonline.com |

| 2-Substituted benzimidazole derivatives | HePG2 (Hepatocellular Carcinoma), MCF7 (Breast Adenocarcinoma), HCT 116 (Colon Carcinoma) | IC50 < 10 mg/mL | chemrxiv.orgresearchgate.netresearchgate.net |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 human cancer cell lines | GI50 values ranging from 0.43 to 7.73 μmol/L. | nih.gov |

Antimicrobial Activity:

The antimicrobial properties of benzimidazole-substituted pyridines have also been a subject of investigation. Two classes of bis-(imidazole/benzimidazole)-pyridine derivatives were synthesized and showed excellent activity against both replicating and non-replicating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov These compounds were also found to be active against drug-resistant strains and exhibited low cytotoxicity. nih.govnih.gov

Other studies have reported the synthesis of benzimidazole-pyridine hybrids with weak to moderate activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The combination of benzimidazole and pyridone dicarbonitrile motifs has been explored to enhance properties required for activity against MRSA and TB. researchgate.net

Spectroscopic Characterization and Structural Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry offers a powerful array of spectroscopic tools for the comprehensive characterization of organic molecules like 5-Acetyl-2-methylpyridine. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy, each provide unique and complementary information about the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl group attached to the pyridine ring and the acetyl group's methyl protons will each produce a singlet at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetyl group is typically observed at a significant downfield chemical shift. The chemical shifts of the pyridine ring carbons provide further confirmation of the substitution pattern.

Derivatives of this compound, such as 5-ethyl-2-methylpyridine (B142974), exhibit predictable changes in their NMR spectra. For instance, in the ¹H NMR spectrum of 5-ethyl-2-methylpyridine, the ethyl group would present as a quartet and a triplet, while the methyl group would remain a singlet. rsc.org The ¹³C NMR spectrum would show additional signals corresponding to the ethyl group's carbons. chemicalbook.com

Below is an interactive data table summarizing typical ¹H NMR spectral data for this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring H | 7.0 - 9.0 | d, dd |

| Acetyl CH₃ | ~2.6 | s |

| Ring CH₃ | ~2.5 | s |

d: doublet, dd: doublet of doublets, s: singlet Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of this compound, MS provides crucial information for its identification and structural confirmation. The molecular weight of this compound is 135.16 g/mol . nist.gov

Under electron ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M+) is observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways involve the loss of the acetyl group or the methyl group, leading to fragment ions that are detected by the mass spectrometer. The analysis of these fragmentation patterns can provide valuable structural information. chemguide.co.uklibretexts.org

The table below shows the key fragments observed in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion |

| 135 | [C₈H₉NO]⁺ (Molecular Ion) |

| 120 | [M - CH₃]⁺ |

| 92 | [M - COCH₃]⁺ |

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups appear in the 2800-3100 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are observed in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for analyzing the vibrations of the pyridine ring. A study on a related compound, 2-acetylamino-5-bromo-6-methylpyridine (B57760), demonstrated the use of both experimental and theoretical methods to assign vibrational frequencies. nih.gov

The following table summarizes key IR absorption frequencies for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (Acetyl) | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions.

The pyridine ring and the acetyl group both contain π systems, and their conjugation influences the positions and intensities of the absorption maxima (λ_max). A study on 2-acetylamino-5-bromo-6-methylpyridine included the simulation and experimental validation of its UV-Vis spectrum to investigate molecular reactivity and stability. nih.gov Similarly, the electronic transitions in this compound can be analyzed to understand its electronic properties. For comparison, a related compound, 5-ethyl-2-methylpyridine, shows maximum absorption at 270 nm and 280 nm in methanol. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high accuracy.

For this compound, an X-ray crystal structure analysis would reveal bond lengths, bond angles, and torsion angles within the molecule. It would also provide information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. While a specific crystal structure for this compound is not detailed in the provided search results, the general methodology is well-established for similar organic molecules. eurjchem.com

Computational Chemistry and Theoretical Investigations of 5 Acetyl 2 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic properties, and spectroscopic features. These methods are extensively applied to pyridine (B92270) derivatives to elucidate their intrinsic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of pyridine-based molecules. bohrium.com DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. scielo.br A common approach involves using the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p) to model these systems. scielo.brthieme-connect.commdpi.com For instance, studies on various substituted 3-acetyl-2-methylpyridines have utilized the DFT RB3LYP/6-311++G(d,p) method to understand how different substituents influence their reactivity in cyclization reactions. thieme-connect.comresearchgate.net

These computational studies can accurately predict geometric parameters, which often show good agreement with experimental data from X-ray crystallography. scielo.brresearchgate.net DFT is also employed to calculate various reactivity descriptors that help in understanding the chemical behavior of these molecules. mdpi.com The theory aids in establishing the geometry of pyridine derivatives and serves as a basis for further computational analyses like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies. bohrium.com In a study on pyridine derivatives, DFT was used to explore reaction pathways and identify potential candidates for specific applications based on their computed electronic properties. mdpi.com

| Method/Basis Set | Application | Key Findings | Source |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Study of cyclization reactivity of 3-acetyl-2-methylpyridines | Determined the effect of electron-donating and electron-accepting substituents on reaction success. thieme-connect.comdntb.gov.ua | thieme-connect.comresearchgate.netdntb.gov.ua |

| B3LYP/6-31G(d,p) | FMO analysis and reactivity of novel pyridine derivatives | Calculated HOMO-LUMO energy gaps to explain reactivity and kinetic stability. mdpi.com | mdpi.com |

| B3LYP/6-311G | Investigation of electronic properties of 2-acetylpyridine (B122185) derivatives | Calculated properties like ionization energy, electron affinity, and global electrophilicity. scielo.br | scielo.br |

| RB3LYP/6-31G | Study of cyclization reaction mechanisms | Showed that protonation of the pyridine nitrogen increases the CH-acidity of methyl groups. ksu.kz | ksu.kz |

Frontier Molecular Orbital (FMO) analysis is a critical tool for explaining the reactivity, kinetic stability, and electronic properties of molecules. mdpi.comscirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and stability. scirp.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is soft, polarizable, and highly reactive, as less energy is required for electronic excitation. mdpi.commdpi.com Conversely, a large energy gap implies a hard, more stable molecule with lower reactivity. mdpi.commdpi.com For a series of novel pyridine derivatives synthesized via Suzuki cross-coupling, FMO analysis was performed at the B3LYP/6-31G(d,p) level. mdpi.com The calculated energy gaps for these compounds ranged from approximately 4.13 to 5.0 eV, providing insights into their relative stabilities. mdpi.com In another study on 2-acetylthiophene, the HOMO-LUMO gap was calculated to be 4.9664 eV. researchgate.net The analysis of these orbitals can also predict the possibility of charge transfer within the molecule, often corresponding to π → π* transitions. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 5-Phenyl-2-methylpyridin-3-amine | -5.631 | -0.767 | 4.864 | mdpi.com |

| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | -5.420 | -0.699 | 4.721 | mdpi.com |

| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | -5.839 | -1.023 | 4.816 | mdpi.com |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | -6.024 | -1.077 | 4.947 | mdpi.com |

| N-[5-phenyl-2-methylpyridin-3-yl]acetamide | -6.223 | -1.162 | 5.061 | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, intramolecular charge transfer, and electron delocalization within a molecule. researchgate.netajrcps.com It provides detailed information about the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, denoted as E(2). researchgate.net A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbohrium.com This method is widely used in medicinal chemistry to understand ligand-target interactions and to screen for potential drug candidates. bohrium.com For pyridine derivatives, docking studies have been performed to evaluate their potential as inhibitors for various biological targets. nih.gov

For example, a docking study of 2-acetylamino-5-bromo-6-methylpyridine (B57760) (AABMP) was conducted to examine its anticancer activity, identifying it as a potential inhibitor against lung cancer proteins. nih.gov In another investigation, docking simulations of a tetrazole derivative showed significant binding energies of -7.04 kcal/mol and -7.92 kcal/mol against anti-convulsant protein targets. bohrium.com Similarly, in silico docking studies of 5-acetyl-2-(benzylamino)-6-methylnicotinonitrile (B2867182) suggested an affinity for Staphylococcus aureus dihydrofolate reductase (DHFR), a known antibiotic target. vulcanchem.com These simulations provide crucial information on binding affinity, interaction modes, and the specific amino acid residues involved in the binding, guiding the design of more potent and selective inhibitors. ksu.kzbohrium.com

Prediction of Reaction Pathways and Mechanisms in Pyridine Chemistry

Computational chemistry offers powerful methods for elucidating complex reaction mechanisms and predicting the most likely reaction pathways. osu.edu By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for a given reaction. frontiersin.org

For instance, computational methods were used to analyze the alkylation reactions of pyridine and pyridinium (B92312) quinone methide precursors (QMPs). osu.edu The study compared the SN1 and SN2 reaction pathways, determining that the SN1 pathway was the most energetically favorable mechanism. osu.edu In another study on the reaction of pyridine with the CN radical, a combination of ab-initio characterization of the potential energy surface and kinetic simulations established that addition reactions are favored over H-abstraction reactions. frontiersin.orguni-stuttgart.de

Computational studies on the cyclization of 3-acetyl-2-methylpyridines with salicylaldehyde (B1680747) have also been performed. thieme-connect.comdntb.gov.ua These calculations helped explain why certain substituted pyridines fail to react, attributing it to steric hindrance. thieme-connect.comdntb.gov.ua Furthermore, a computational mechanistic analysis of a pyridine-boryl radical mediated cascade synthesis of indolizines determined that a radical-radical cross-coupling pathway was energetically more feasible than the previously assumed Minisci-type radical addition route. rsc.org These theoretical predictions are invaluable for guiding synthetic efforts and optimizing reaction conditions.

Steric and Electronic Effects on Reactivity: A Computational Approach

The reactivity of pyridine derivatives is heavily influenced by the steric and electronic properties of their substituents. Computational methods provide a quantitative way to dissect these effects. mdpi.com

A combined DFT and Activation Strain Model (ASM)–Natural Energy Decomposition Analysis (NEDA) approach has been used to investigate stereoselectivity in propene polymerization catalyzed by pyridylamido-type systems. mdpi.com This methodology allows for the separation of steric and electronic contributions, revealing how subtle changes to the ligand structure, such as the size of the metallacycle or the nature of substituents, can affect the stereoselectivity of the polymerization process. mdpi.com For example, the analysis showed that the energetic difference in stereoselectivity between two catalyst systems was mainly due to strain energy (a steric factor), while the interaction energy (an electronic factor) was similar. mdpi.com Such computational approaches provide a detailed understanding of how steric and electronic factors govern the reactivity of these compounds.

Applications of 5 Acetyl 2 Methylpyridine and Its Derivatives in Advanced Chemical Research

Role in Ligand Chemistry and Coordination Compounds

The molecular architecture of 5-acetyl-2-methylpyridine, featuring a Lewis basic pyridine (B92270) nitrogen and a carbonyl oxygen, makes it an effective bidentate or monodentate ligand. This ability to coordinate with metal ions is fundamental to its role in catalysis, enabling the formation of stable and reactive coordination complexes. Pyridine and its derivatives are widely employed to create a range of transition-metal complexes with applications as catalysts, cytotoxic agents, and molecular magnets. acs.org The electronic properties of the pyridine ring can be fine-tuned through substitution, which in turn influences the stability and reactivity of the resulting metal complexes. acs.org

This compound and its derivatives serve as important ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemicalbook.comchemicalbook.in This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing complex organic molecules like biaryls. mdpi.com In this context, the pyridine-based ligand coordinates with a palladium catalyst, facilitating the crucial steps of the catalytic cycle, including oxidative addition and reductive elimination.

The effectiveness of the Suzuki-Miyaura reaction is often dependent on the nature of the ligands attached to the palladium center. Research has shown that a wide variety of pyridine derivatives can be used to synthesize di- and tetrasubstituted Pd(II) complexes that act as efficient precatalysts. acs.org For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] yields novel biaryl pyridine derivatives in moderate to good yields. mdpi.com The functional groups on the pyridine ligand significantly alter the physicochemical properties of the coordination compound, which can enhance catalytic efficiency. acs.org

Below is a table detailing the performance of a palladium catalyst with a pyridine derivative ligand in a Suzuki-Miyaura cross-coupling reaction.

| Arylboronic Acid | Coupled Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | 81 |

| 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 79 |

| 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 75 |

| 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 71 |

| 4-Nitrophenylboronic acid | N-[2-Methyl-5-(4-nitrophenyl)pyridin-3-yl]acetamide | 68 |

Table based on data for the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids, catalyzed by Pd(PPh₃)₄ and K₃PO₄. mdpi.com

The versatility of this compound and its derivatives extends to their ability to form stable complexes with a variety of transition metals, including nickel (Ni), cobalt (Co), palladium (Pd), and zirconium (Zr). arkat-usa.org These complexes are often used as catalysts in a broad spectrum of chemical transformations. The coordination of the pyridine ligand to the metal center can create a specific geometric and electronic environment that promotes catalytic activity.

A notable example is the use of nickel complexes bearing pyridine-imine ligands derived from acetylpyridines. For instance, nickel(II) complexes with 2-(1-methyl-2-benzimidazole)-6-(1-aryliminoethyl)pyridine ligands, synthesized from the corresponding 6-acetylpyridine derivative, have demonstrated high catalytic activity for ethylene (B1197577) oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). funaab.edu.ngresearchgate.net The steric and electronic properties of the ligand, influenced by the substituents on the imino-aryl group, directly affect the catalytic performance. funaab.edu.ng

Cobalt complexes featuring pyridine-based ligands have been utilized in the heterocyclization of acetylenes with nitriles to produce substituted pyridines. arkat-usa.org This reaction is energetically more favorable than the competing acetylene (B1199291) cyclotrimerization, highlighting the selective catalytic action of the cobalt-pyridine system. arkat-usa.org The ability of the pyridine moiety to act as a ligand is crucial in guiding the assembly of the final heterocyclic product around the metal template. arkat-usa.org

Catalytic Applications in Organic Synthesis

The coordination compounds formed from this compound and its derivatives are employed as catalysts in a range of organic synthesis reactions. Their applications go beyond the Suzuki coupling to include other C-C bond formations, polymerizations, and the synthesis of other heterocyclic systems.

One significant application is in the synthesis of various pyridine bases through heterocyclization reactions catalyzed by transition metal complexes. arkat-usa.org Complexes of cobalt, nickel, and other metals with pyridine-containing ligands can catalyze the reaction of acetylenes with nitriles to form new, substituted pyridine rings. arkat-usa.org This method provides a direct route to complex pyridines that might otherwise be difficult to synthesize.

In addition to forming pyridine rings, derivatives are used in reactions to build other complex molecules. For example, nickel complexes bearing ligands derived from 2-acetyl-6-methylpyridine (B1266835) are effective catalysts for ethylene oligomerization, a process of significant industrial importance for producing linear alpha-olefins. funaab.edu.ngresearchgate.net The catalyst's activity and the distribution of the resulting oligomers are heavily influenced by the ligand structure. funaab.edu.ng Furthermore, palladium(II) complexes with pyridine ligands have proven to be versatile precatalysts not only for Suzuki-Miyaura reactions but also for Heck cross-coupling reactions. acs.org

Research in Material Science Applications

The unique chemical properties of this compound have also led to its use in material science research. One key area of application is in the production of metal or metal chalcogenide nanoparticles. In these syntheses, the compound can function as a capping agent or stabilizer. Its pyridine and acetyl groups can coordinate to the surface of the growing nanoparticles, controlling their size, shape, and preventing aggregation. These nanoparticles are crucial materials with wide-ranging applications in fields such as catalysis and electronics.

Research has also focused on incorporating pyridine derivatives into more complex material structures, such as magnetically recoverable catalysts. researchgate.net These advanced materials consist of a magnetic core, often iron oxide (Fe₃O₄), coated with a layer (e.g., silica) that is functionalized with organic molecules, including pyridine derivatives. nih.govresearchgate.net This design allows the catalyst to be easily separated from the reaction mixture using an external magnet, simplifying purification and enabling catalyst recycling. Such catalysts have been successfully used in multicomponent reactions for the synthesis of various pyridine derivatives. researchgate.netrsc.org

Biological and Medicinal Chemistry Research Involving 5 Acetyl 2 Methylpyridine

Investigation of Bioactivity of 5-Acetyl-2-methylpyridine

The chemical compound this compound has been the subject of scientific inquiry, particularly concerning its biological activities. Research has explored its potential as an antibacterial agent, as well as a scaffold for the development of new therapeutic molecules.

Antibacterial Activity Studies, particularly against Antibiotic-Resistant Bacteria

Recent studies have highlighted the potential of this compound as an antibacterial agent, with notable activity against antibiotic-resistant bacteria. A significant portion of this research has focused on its role as a volatile organic compound (VOC) produced by certain microorganisms.

A key study investigated the volatile organic compounds produced by the octocoral-associated bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. nih.govnih.govmdpi.com The VOCs from Bacillus sp. BO53, in which this compound was the most abundant compound, demonstrated significant antibacterial activity. nih.govmdpi.com These VOCs were shown to inhibit the growth of the pathogenic, antibiotic-resistant bacterium Pseudomonas aeruginosa and reduce the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.govmdpi.comresearchgate.net The study suggested that the antibacterial effect is likely due to the inhibitory biochemical mechanisms of ketones and alcohols on these resistant bacteria. nih.govnih.govmdpi.com

The research indicates that this compound, as a volatile compound, contributes to the observed growth reduction of A. baumannii and S. aureus, and the inhibition of P. aeruginosa. nih.govmdpi.comresearchgate.net This has led to the suggestion that this compound could be a promising lead compound for the development of new antibiotics.

Table 1: Antibacterial Activity of Volatile Organic Compounds from Bacillus sp. BO53 (Containing this compound)

| Target Bacterium | Resistance Profile | Observed Effect of Bacillus sp. BO53 VOCs |

| Pseudomonas aeruginosa | Antibiotic-Resistant | Growth inhibition nih.govnih.govmdpi.com |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Growth reduction nih.govnih.govmdpi.com |

| Acinetobacter baumannii | Antibiotic-Resistant | Growth reduction nih.govnih.govmdpi.com |

Antitumor and Anticancer Research (e.g., related to thiosemicarbazone derivatives)

While direct studies on the antitumor and anticancer activity of thiosemicarbazone derivatives of this compound are not extensively reported, the broader class of thiosemicarbazones, particularly those derived from pyridine-containing aldehydes and ketones, has shown significant promise in anticancer research. nih.govmedwinpublishers.commdpi.comresearchgate.net Thiosemicarbazones are known to exhibit a wide range of biological activities, including anticancer properties. medwinpublishers.comresearchgate.net

Thiosemicarbazones derived from various heterocyclic aldehydes and ketones have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. medwinpublishers.comresearchgate.net For instance, thiosemicarbazones have been shown to be effective against lung cancer (A549) and cervical cancer (HeLa) cell lines, where they can inhibit cancer cell proliferation and induce apoptosis. mdpi.com The anticancer activity of thiosemicarbazones is often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation, such as ribonucleotide reductase. medwinpublishers.com

Given that this compound possesses a ketone functional group attached to a pyridine (B92270) ring, it represents a viable starting material for the synthesis of novel thiosemicarbazone derivatives. The resulting compounds would be candidates for investigation as potential anticancer agents, leveraging the established anticancer properties of the thiosemicarbazone scaffold and the potential modulatory effects of the this compound moiety.

Pyridine Scaffolds in Drug Discovery and Development Research

The pyridine ring is a fundamental structural motif, or scaffold, in the field of drug discovery and development. rsc.orgnih.govresearchgate.net Its presence in a molecule can significantly influence its pharmacological properties. nih.gov Pyridine and its derivatives are found in numerous natural products, including alkaloids and vitamins, and are integral components of many synthetic drugs. rsc.orgnih.gov

The inclusion of a pyridine scaffold in a drug molecule can enhance its water solubility and bioavailability due to the basic nature of the nitrogen atom. nih.gov This feature is particularly advantageous for delivering drugs to their target sites within the body. Furthermore, the pyridine ring can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and biological activity.

The versatility of the pyridine ring allows for the synthesis of a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgnih.govresearchgate.netmdpi.com Consequently, pyridine-based scaffolds are actively explored in medicinal chemistry for the development of new therapeutic agents. This compound, as a substituted pyridine, serves as a valuable building block in this context, offering a platform for further chemical modification to create novel drug candidates.

Biosynthesis and Natural Occurrence in Biological Systems

This compound is a naturally occurring compound that has been identified in the volatile profiles of various biological systems, ranging from microorganisms to plants.

Identification in Volatile Organic Compounds (VOCs) from Microorganisms

This compound has been identified as a significant component of the volatile organic compounds (VOCs) produced by several bacterial species. As previously mentioned, it is a major volatile constituent of the octocoral-associated bacterium Bacillus sp. BO53, where it constitutes a significant percentage of the total VOCs. nih.govmdpi.com Its presence has also been noted in the VOCs of Bacillus amyloliquefaciens IIHR BA2, a bacterium with known biocontrol activity against root-knot nematodes. researcherslinks.com The production of this compound by these microorganisms suggests a potential role in their ecological interactions, such as defense against other organisms.

Table 2: Identification of this compound in Microbial Volatile Organic Compounds (VOCs)

| Microorganism | Source/Context | Reference(s) |

| Bacillus sp. BO53 | Octocoral-associated bacterium | nih.govmdpi.com |

| Bacillus amyloliquefaciens IIHR BA2 | Biocontrol bacterium | researcherslinks.com |

Presence in Food Volatilomes

Table 3: Presence of this compound in Food Volatilomes

| Food Item | Part(s) where Detected | Reference(s) |

| Tamarillo (Solanum betaceum Cav.) | Pulp and Peel | nih.gov |

| Roasted Coffee | - | thegoodscentscompany.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is influencing the synthesis of pyridine (B92270) derivatives. researchgate.net Future research is focused on developing more environmentally friendly and efficient methods for producing 5-Acetyl-2-methylpyridine, moving away from traditional, often harsh, synthetic protocols.

Key emerging strategies include:

Green Catalysis: The use of non-toxic, heterogeneous catalysts like zinc phosphate (B84403) has shown promise in synthesizing substituted pyridines with excellent yields (82–94%) in eco-friendly solvents like ethanol (B145695)/water mixtures. rsc.org Similarly, magnetically recoverable nanocatalysts are being explored to simplify catalyst separation and recycling, enhancing the sustainability of the process. rsc.org

Biocatalytic Synthesis: A significant area of development is the use of biocatalysis to produce pyridine compounds from renewable resources. Researchers have discovered biotransformation pathways using engineered bacteria, such as Rhodococcus jostii RHA1, to convert polymeric lignin (B12514952) from plant biomass into pyridine-dicarboxylic acids, which can serve as precursors for various substituted pyridines. ukri.org This approach offers a direct route from sustainable feedstocks to valuable chemical intermediates. ukri.org

Energy-Efficient Reactions: Modern techniques such as microwave-assisted synthesis are being employed to create pyridine derivatives. nih.gov These methods offer substantial advantages, including drastically reduced reaction times (from hours to minutes), high yields, and cleaner product formation, aligning with the principles of green chemistry. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction as they improve synthetic efficiency and atom economy by combining multiple reaction steps without isolating intermediates. nih.gov Protocols using MCRs under catalyst-free conditions are being developed to rapidly generate libraries of complex pyridine-based molecules for drug discovery. rsc.org

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Green Catalysis | Use of recyclable, non-toxic catalysts (e.g., zinc phosphate, magnetic nanocatalysts). rsc.orgrsc.org | Reduced waste, lower environmental impact, improved cost-effectiveness. | Designing highly active and stable heterogeneous catalysts. |

| Biocatalysis | Conversion of biomass (lignin) using engineered microorganisms. ukri.org | Use of renewable feedstocks, reduced dependence on crude oil. ukri.org | Identifying and engineering enzymes for specific pyridine synthesis. ukri.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. nih.gov | Dramatically shorter reaction times, high yields, pure products. nih.gov | Optimizing conditions for a wider range of pyridine derivatives. |

| Multicomponent Reactions | Combining three or more reactants in a single step. nih.govbohrium.com | High efficiency, atom economy, rapid access to molecular diversity. nih.govrsc.org | Developing new MCR protocols for novel pyridine structures. |

Exploration of New Catalytic Systems for Pyridine Functionalization

Direct functionalization of the pyridine ring, particularly at positions other than C2, remains a significant challenge due to the electronic properties of the heterocycle. nih.govnih.gov Emerging research is focused on creating novel catalytic systems that offer greater control over regioselectivity.

Future avenues in this area include:

Advanced C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for creating functionalized pyridines. beilstein-journals.org While palladium, rhodium, and iridium catalysts have been effective, future work aims to use more abundant and economical metals like iron, copper, nickel, and manganese. nih.gov These new systems are expected to simplify access to a wide range of azaheterocycles. nih.gov

Photocatalysis: Visible-light-induced reactions are emerging as a mild and efficient method for C-H functionalization. mdpi.com Photocatalytic approaches, including the use of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts, can enable site-selective modifications that are difficult to achieve with traditional methods. chemrxiv.org These reactions often proceed under ambient conditions, offering a sustainable alternative to high-temperature processes. acs.org

Regioselective Control: A major goal is to develop catalysts that can selectively functionalize the C3 and C4 positions of the pyridine ring. nih.gov Novel catalytic protocols using specific ligands, such as 1,10-phenanthroline (B135089) with a palladium catalyst, have shown success in directing arylation to the C3 position. nih.gov Similarly, iridium-catalyzed borylation allows for functionalization at the meta-position, providing a pathway to otherwise inaccessible isomers. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational modeling offers a path to rapidly predict properties and guide experimental work.

Key research directions are:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of pyridine derivatives with their biological activities. nih.govchemrevlett.comijpsonline.com By analyzing descriptors related to topology, quantum chemistry, and hydrophobicity, researchers can predict the potency of novel compounds before they are synthesized. nih.govijpsonline.com For instance, QSAR models have been successfully used to predict the anticancer activity of imidazo[4,5-b]pyridine derivatives. researchgate.netmdpi.com

Molecular Docking and Dynamics: These simulation techniques provide insights into how molecules interact with biological targets, such as enzymes or receptors. nih.govchemrevlett.com For derivatives of this compound, docking studies can help identify potential therapeutic targets and explain the mechanism of action at a molecular level. nih.gov Molecular dynamics simulations further evaluate the stability of the ligand-receptor complex over time. chemrevlett.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. nih.govchemrevlett.com Computational models can flag potential liabilities in novel derivatives of this compound, allowing chemists to prioritize compounds with more favorable drug-like properties. nih.gov

| Computational Method | Application | Outcome for this compound Research |

| QSAR | Correlates molecular structure with biological activity. nih.govchemrevlett.com | Prediction of potency for new derivatives; guidance for structural modifications. nih.gov |

| Molecular Docking | Simulates the binding of a molecule to a biological target. nih.govchemrevlett.com | Identification of potential therapeutic targets and binding modes. |

| Molecular Dynamics | Simulates the movement and interaction of atoms and molecules. chemrevlett.com | Assessment of the stability of ligand-protein complexes. chemrevlett.com |

| ADMET Modeling | Predicts pharmacokinetic and toxicity properties. nih.govchemrevlett.com | Early identification of compounds with poor drug-like profiles. |

Expanding Biological and Pharmacological Investigations into Novel Therapeutic Areas

While this compound is a known intermediate for the anti-inflammatory drug Etoricoxib, its scaffold holds potential for a much broader range of therapeutic applications. jubilantingrevia.com Future research will focus on synthesizing and screening novel derivatives for new biological activities.

Emerging therapeutic targets include:

Anticancer Agents: Pyridine derivatives are a common scaffold in anticancer drug design. Derivatives of the related imidazo[4,5-b]pyridine have been investigated as inhibitors of Aurora kinase A, a target in cancer therapy. mdpi.com By modifying the structure of this compound, researchers could develop new compounds with cytotoxic activity against cancer cell lines.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. nih.gov Derivatives of this compound have already demonstrated activity against bacteria like MRSA and Pseudomonas aeruginosa. Further research into 1,3,4-oxadiazoline derivatives, which can be synthesized from acetyl-substituted precursors, has shown potent bactericidal effects, suggesting a promising avenue for developing new antibiotics. mdpi.commdpi.com

Antimalarial Compounds: Thiosemicarbazones derived from 2-acetylpyridine (B122185) have been identified as a class of potential antimalarial agents. nih.govnih.govacs.org These compounds have shown curative properties in mice infected with Plasmodium berghei. nih.gov This suggests that derivatives of this compound could be explored for their potential to treat malaria. nih.gov

Potential in Advanced Materials and Nanotechnology Research

The applications of pyridine derivatives extend beyond medicine into the realm of materials science and nanotechnology. justdial.comnih.gov The unique electronic properties and coordinating ability of the pyridine ring make it a valuable component in the design of functional materials.

Future research in this domain includes:

Nanoparticle Synthesis and Stabilization: Pyridine derivatives are effective stabilizing agents for gold nanoparticles. acs.org Specifically, this compound has been utilized in the production of metal and metal chalcogenide nanoparticles, which are critical for applications in catalysis and electronics.